BenchChemオンラインストアへようこそ!

3-Methoxybenzamide

PARP Inhibition DNA Repair Oncology Research

Choose 3-Methoxybenzamide (3-MBA) when your research demands selective PARP/ADPRT inhibition without confounding off-target effects. Unlike 3-aminobenzamide, 3-MBA specifically blocks hypoxanthine/formate incorporation into purines while sparing glycine incorporation into ATP/GTP, ensuring clean mechanistic data. As the validated hit compound for FtsZ-targeted antibiotic development (baseline MIC 2048 µg/mL against S. aureus), it serves as the essential reference standard for SAR campaigns. Its defined logP (~0.8) and high DMSO solubility (>30 mg/mL) make it the ideal benchmark for benzamide analog development. Also validated for enhancing in vitro plant growth and microtuberization in Solanum tuberosum. Procure with confidence—positional isomers (2-/4-methoxy) are not functionally equivalent.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 5813-86-5
Cat. No. B147233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybenzamide
CAS5813-86-5
Synonyms3-methoxybenzamide
m-methoxybenzamide
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N
InChIInChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10)
InChIKeyVKPLPDIMEREJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybenzamide (CAS 5813-86-5): Baseline Properties and Established Inhibitor Profile for Research Procurement


3-Methoxybenzamide (3-MBA) is a small-molecule benzamide derivative (C₈H₉NO₂, MW 151.16 g/mol) [1]. As a well-characterized competitive inhibitor, its primary validated biochemical activity is against poly(ADP-ribose) synthetase (PARP) and ADP-ribosyltransferase (ADPRT), with an established inhibitory constant (Ki) of less than 2 μM [2]. Beyond its foundational role as a PARP tool compound, 3-MBA has been shown to prevent cell division in Gram-positive bacteria (e.g., Bacillus subtilis) by targeting the essential cell division protein FtsZ [3]. These validated but moderate activities position 3-MBA not as a high-potency drug candidate but as a reliable, cost-effective molecular scaffold and mechanistic probe for specific research workflows in oncology, microbiology, and plant biology [4].

Why Generic 'Benzamide' or Isomer Substitution Fails for Reproducible Research with 3-Methoxybenzamide


Generic substitution within the benzamide class is precluded by well-documented structure-activity relationships (SAR) that demonstrate profound sensitivity to ring substitution pattern. Positional isomers—specifically 2-methoxybenzamide and 4-methoxybenzamide—are not functionally equivalent and cannot be interchanged in research assays relying on the specific molecular interactions of the 3-methoxy configuration [1]. The 3-position methoxy group is critical for establishing the competitive inhibition profile against PARP and ADPRT, a mechanism not equally shared across its positional analogs [2]. Furthermore, even among 3-substituted benzamides, 3-aminobenzamide (3-AB) exhibits a distinct, broader inhibition profile affecting cellular nucleotide metabolism, including glycine incorporation into ATP and GTP, which introduces off-target pleiotropic effects absent in 3-MBA [3]. Therefore, substituting 3-MBA with a structurally similar benzamide introduces critical variability, jeopardizing the reproducibility and mechanistic interpretation of experimental data.

Quantitative Differentiation Guide: 3-Methoxybenzamide vs. Key Comparators and Isomers


Competitive PARP Inhibition: Equivalent Potency but Distinct Metabolic Impact vs. 3-Aminobenzamide

3-Methoxybenzamide (3-MBA) and 3-aminobenzamide (3-AB) are both potent competitive inhibitors of poly(ADP-ribose) synthetase (PARP), with both compounds exhibiting Ki values of less than 2 μM [1]. While their potency is equivalent in this primary assay, a critical differentiation arises in their effects on broader cellular metabolism. Studies in cultured cells demonstrate that 3-MBA inhibits the incorporation of both hypoxanthine and formate into purine ribonucleotides, a specific metabolic effect. In contrast, 3-AB, alongside 3-acetylaminobenzamide, exhibits a different profile, inhibiting glycine incorporation into ATP and GTP while also reducing thymidine incorporation into DNA [2]. This indicates that 3-MBA is a more selective tool for PARP inhibition with a narrower, more defined impact on nucleotide metabolism compared to the broader pleiotropic effects of 3-AB, which can confound experimental interpretation [3].

PARP Inhibition DNA Repair Oncology Research Cellular Metabolism

FtsZ Inhibition Potency: 3-MBA is a Weak, Foundational Scaffold vs. Potent Derivative PC190723

3-Methoxybenzamide is a weak inhibitor of the essential bacterial cell division protein FtsZ [1]. This foundational activity serves as a critical baseline for SAR studies. Its optimized alkyl-derivative, PC190723, demonstrates significantly enhanced potency, with an IC50 value of 55 ng/mL against S. aureus FtsZ, showcasing the substantial improvement achievable from the 3-MBA scaffold [2]. Furthermore, 3-MBA itself shows modest antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 2048 µg/mL against Staphylococcus aureus ATCC 29213 . The compound PC190723 and other derivatives have been described as yielding potent and selective anti-staphylococcal activity, whereas the parent 3-MBA is explicitly characterized as a 'weak inhibitor' in the same series [3]. This distinction is crucial for users: 3-MBA is the essential, low-potency scaffold for medicinal chemistry optimization, not the active antibacterial agent itself.

Antibacterial Research FtsZ Inhibition Staphylococcus aureus Structure-Activity Relationship

Physical Property Differentiation: 3-MBA's LogP vs. 4-Hydroxy-3-Methoxybenzamide Isomer

The lipophilicity of 3-Methoxybenzamide is a key differentiator from its hydroxylated analogs. 3-MBA has a consensus logP value of approximately 0.79-0.85 [1]. In comparison, 4-Hydroxy-3-methoxybenzamide (Vanillamide) exhibits a higher XlogP of 0.80 and AlogP of 0.50, reflecting the influence of the additional hydroxyl group [2]. While these values are numerically similar, the presence of the hydroxyl group in the latter significantly alters hydrogen-bonding capacity and solubility profiles, which directly impacts partition coefficient (logD) at physiological pH and thus cellular permeability. This distinction is critical for researchers designing analogs or using these compounds in cell-based assays where passive diffusion is a key variable. The more hydrophobic nature of 3-MBA (without the extra polar hydroxyl) provides a different baseline for medicinal chemistry optimization compared to hydroxylated benzamide series.

Lipophilicity Physicochemical Properties Solubility Drug Discovery

DMSO Solubility: Validated High Solubility Enables Reliable In Vitro Dosing

A critical and often overlooked differentiator for small-molecule tool compounds is their reliable solubility in standard in vitro assay solvents. 3-Methoxybenzamide demonstrates high solubility in DMSO, a property that is not universal among benzamide derivatives. Verified data from multiple vendors confirm a solubility of 30-55 mg/mL in DMSO . This translates to a high molarity, with one source specifying a maximum concentration of 363.85 mM . This level of solubility is essential for preparing concentrated stock solutions without precipitation, a common problem that leads to inaccurate dosing and irreproducible results in cell-based assays. This robust solubility profile simplifies experimental workflows and ensures consistent compound delivery, distinguishing it from less soluble analogs that may require more complex formulation or exhibit lower effective concentrations.

Solubility DMSO In Vitro Assay Formulation

Antibacterial Spectrum: Modest but Broad Activity Against Gram-Positive Bacteria

While 3-Methoxybenzamide is not a potent antibacterial agent, it possesses a quantifiable and broad spectrum of activity against several clinically relevant Gram-positive pathogens. Its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus ATCC 29213 is reported as 2048 µg/mL . Against other strains, the MIC varies: for S. epidermidis it is 4096 µg/mL, and for penicillin-susceptible Streptococcus pyogenes and Streptococcus pneumoniae, the MIC ranges from >128 µg/mL to 4096 µg/mL [1]. This baseline activity, although weak, is a critical differentiator for two reasons. First, it confirms FtsZ targeting in live bacteria, validating it as a chemical probe. Second, it provides a measurable, though high, threshold for antibacterial efficacy, against which the vastly improved potency of its derivatives (like PC190723, which shows nM-range activity) can be directly compared, underscoring its value as a foundational scaffold for drug discovery [2].

Antibacterial MIC Staphylococcus aureus Microbiology

Optimized Research and Procurement Scenarios for 3-Methoxybenzamide Based on Evidence-Driven Differentiation


As a Selective PARP Probe for Cellular Metabolism Studies

This is the primary evidence-supported application scenario. Procure 3-Methoxybenzamide when your research requires inhibition of PARP/ADPRT with minimal perturbation to broader nucleotide metabolism. As demonstrated by direct comparative data, 3-MBA inhibits specific purine nucleotide synthesis pathways (hypoxanthine and formate incorporation) without affecting glycine incorporation into ATP/GTP, a key off-target effect seen with the alternative inhibitor 3-aminobenzamide [1]. This selectivity makes 3-MBA the superior choice for studies investigating the specific role of PARP in DNA repair, transcriptional regulation, or cellular stress responses where confounding metabolic effects would obscure data interpretation [2].

As a Foundational Scaffold for FtsZ-Targeting Antibacterial Drug Discovery

Procure 3-Methoxybenzamide as the essential, low-cost starting material for medicinal chemistry campaigns aimed at developing novel FtsZ inhibitors. Its weak baseline activity against S. aureus FtsZ and broad but modest antibacterial MIC profile (e.g., 2048 µg/mL against S. aureus) are well-documented, making it the ideal 'hit' compound for structure-activity relationship (SAR) exploration . By using 3-MBA as a reference, researchers can directly quantify the improvement in potency and drug-like properties achieved with new derivatives, such as PC190723, which demonstrates a >1000-fold increase in activity [3]. This scenario leverages 3-MBA's established role as a validated, tractable chemical starting point for antibiotic development.

As a Physicochemical Reference Standard in Analog Development

Select 3-Methoxybenzamide as a benchmark for lipophilicity and solubility when designing or evaluating new benzamide analogs. Its well-defined logP (~0.8) and high DMSO solubility (>30 mg/mL) provide a reliable reference point [4]. In studies involving isomeric or substituted benzamides, using 3-MBA as a control allows researchers to isolate the effect of specific structural modifications (e.g., addition of a hydroxyl group as in 4-hydroxy-3-methoxybenzamide) on critical drug-like properties such as membrane permeability and formulation behavior [5]. This application is supported by the availability of robust, vendor-verified solubility data and computational predictions.

For In Vitro Plant Tissue Culture Optimization (e.g., Blue Potato)

This is a niche but validated application supported by published protocols. Procure 3-Methoxybenzamide to enhance in vitro plant growth, microtuberization, and transformation efficiency, particularly in crops like blue potato (Solanum tuberosum L. subsp. andigenum) . While the exact mechanism in planta may involve PARP/ADPRT inhibition or other pathways, the effect has been demonstrated at specific concentrations (e.g., 0.2 to 0.6 mM), providing a quantitative basis for experimental use [6]. This scenario differentiates 3-MBA from other PARP inhibitors that have not been validated in this specific agricultural biotechnology context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.